3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S2/c18-12-6-4-5-11(9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVXVQRWRSDZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with phenyl isocyanate to form the intermediate compound. This intermediate is then reacted with 3-chlorobenzoyl chloride under appropriate conditions to yield the final product .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring, resulting in different reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains. A study indicated that a thiadiazole derivative exhibited 57% inhibition against Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Pathogen | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 57% | |
| Compound B | Various bacteria | Not specified |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds have been screened for antiproliferative activity against various cancer cell lines. For instance, one compound exhibited significant antiproliferative activities with IC50 values of 7.15 μM in SSMC-7721 cells and 3.44 μM in MCF-7 cells.
Table 2: Anticancer Activity of Selected Thiadiazole Derivatives
Research Case Studies
- Antimicrobial Studies : A comprehensive study on the antimicrobial efficacy of thiadiazole derivatives highlighted the promising results against resistant bacterial strains, suggesting that these compounds could be developed into new antibiotics.
- Anticancer Research : In vitro studies showed that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating potential for targeted cancer therapies.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The compound’s ability to form strong hydrogen bonds and interact with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Key structural analogs differ in substituent type (Cl, F, OMe), position (ortho, meta, para), and attached functional groups. These variations influence spectroscopic characteristics and bioactivity.
Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives
Table 2: Spectroscopic Data Comparison
- Substituent Effects :
Table 3: Anticancer Activity of Selected Thiadiazole Derivatives
Biological Activity
The compound 3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis of this compound
The synthesis typically involves the reaction of thiadiazole derivatives with appropriate amines or carbamoyl compounds. The structure is characterized by a thiadiazole ring linked to a benzamide moiety, which is critical for its biological activity.
Antimicrobial Activity
1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Exhibited notable activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Displayed antifungal efficacy against Aspergillus niger and Aspergillus fumigatus .
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably:
- It demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibitory activity .
- The compound's mechanism may involve cell cycle arrest at the G2/M phase and down-regulation of critical survival genes .
Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, contributing to pain relief and reduced inflammation .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Mahendrasinh et al. (2013) | Synthesized novel thiadiazole derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. |
| Frontiers in Chemistry (2022) | Highlighted the anticancer potential of thiadiazole derivatives with specific focus on MCF-7 and HepG2 cell lines. |
| MDPI Journal (2020) | Investigated the antiproliferative effects of various thiadiazole compounds showing selective activity against cancer cell lines. |
The biological activities of this compound can be attributed to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
